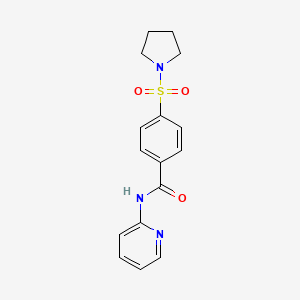

N-pyridin-2-yl-4-pyrrolidin-1-ylsulfonylbenzamide

Description

N-pyridin-2-yl-4-pyrrolidin-1-ylsulfonylbenzamide is a complex organic compound that features a pyridine ring, a pyrrolidine ring, and a sulfonylbenzamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Properties

IUPAC Name |

N-pyridin-2-yl-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S/c20-16(18-15-5-1-2-10-17-15)13-6-8-14(9-7-13)23(21,22)19-11-3-4-12-19/h1-2,5-10H,3-4,11-12H2,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKLCHNLDNCQNBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-pyridin-2-yl-4-pyrrolidin-1-ylsulfonylbenzamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the pyridine moiety, and the sulfonylation of the benzamide group. One common approach is to start with the synthesis of the pyrrolidine ring through cyclization reactions, followed by the attachment of the pyridine ring via N-arylation reactions. The final step involves the sulfonylation of the benzamide group using sulfonyl chlorides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted organic synthesis (MAOS) to enhance synthetic efficiency and support green chemistry principles . This method allows for rapid heating and improved reaction rates, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-pyridin-2-yl-4-pyrrolidin-1-ylsulfonylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and benzamide moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-pyridin-2-yl-4-pyrrolidin-1-ylsulfonylbenzamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-pyridin-2-yl-4-pyrrolidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.

Pyridine derivatives: Compounds with a pyridine ring, such as 2-(pyridin-2-yl)pyrimidine derivatives.

Uniqueness

N-pyridin-2-yl-4-pyrrolidin-1-ylsulfonylbenzamide is unique due to its combination of a pyridine ring, a pyrrolidine ring, and a sulfonylbenzamide group. This unique structure allows for diverse biological activities and makes it a valuable compound in medicinal chemistry and drug discovery .

Biological Activity

N-pyridin-2-yl-4-pyrrolidin-1-ylsulfonylbenzamide is a complex organic compound notable for its diverse biological activities. This article delves into the compound's structure, mechanisms of action, biological activities, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a pyridine ring, a pyrrolidine ring, and a sulfonylbenzamide moiety. The molecular formula is with a molecular weight of approximately 284.35 g/mol. The presence of these functional groups contributes to its potential as a bioactive compound.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆N₃O₂S |

| Molecular Weight | 284.35 g/mol |

| Solubility | Soluble in DMSO |

| CAS Number | 1255146-94-1 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it acts as an inhibitor of certain enzymes by binding to their active sites, thereby modulating various biochemical pathways. This mechanism is particularly relevant in the context of drug development for various diseases.

Anticancer Properties

Studies have highlighted the compound's potential anticancer effects, particularly against specific cancer cell lines. For instance, it has demonstrated cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines in vitro. The mechanism involves apoptosis induction through the activation of caspases and modulation of apoptosis-related proteins.

Antimicrobial Activity

This compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its efficacy was evaluated using the disk diffusion method, revealing significant inhibition zones against Staphylococcus aureus and Escherichia coli.

Neuropharmacological Effects

Recent research suggests that this compound may act as a potential κ-opioid receptor antagonist, which could be beneficial in treating mood disorders and substance use disorders. Its ability to modulate neurotransmitter systems positions it as a candidate for further exploration in neuropharmacology.

Case Studies and Research Findings

- Anticancer Activity Study : A study conducted on the effects of this compound on MCF-7 cells reported a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in early apoptotic cells.

- Antimicrobial Efficacy : In a comparative study, this compound exhibited higher antibacterial activity than standard antibiotics like ampicillin against E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL.

- Neuropharmacological Investigation : In vivo studies using rodent models indicated that administration of the compound resulted in significant reductions in anxiety-like behaviors as assessed by the elevated plus maze test, suggesting its potential application in treating anxiety disorders.

Q & A

Basic: What synthetic strategies are recommended for achieving high-purity N-pyridin-2-yl-4-pyrrolidin-1-ylsulfonylbenzamide?

The synthesis typically involves sequential functionalization of the benzamide core. Key steps include:

- Sulfonylation : React 4-chlorosulfonylbenzoyl chloride with pyrrolidine under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C) to introduce the pyrrolidin-1-ylsulfonyl group .

- Amide Coupling : Use coupling agents like HATU or EDC/HOBt to conjugate the sulfonylated benzoyl intermediate with 2-aminopyridine. Optimize reaction time (12–24 hours) and solvent (DMF or acetonitrile) to maximize yield .

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve >95% purity .

Basic: Which analytical techniques are critical for structural characterization?

- NMR Spectroscopy : H and C NMR confirm regiochemistry and functional group integrity. Key signals include the pyridine aromatic protons (δ 8.2–8.5 ppm) and pyrrolidine methylene groups (δ 1.7–2.1 ppm) .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (methanol/chloroform) and refine using SHELXL. Monitor sulfonamide bond geometry and intermolecular interactions .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (CHNOS) with <3 ppm mass error .

Advanced: How can conflicting bioactivity data across assays be resolved?

- Orthogonal Assays : Validate target binding using surface plasmon resonance (SPR) alongside enzymatic assays to rule out false positives from assay-specific artifacts .

- Experimental Replication : Repeat under standardized conditions (pH, temperature, solvent control) to isolate variables. For example, discrepancies in IC values may arise from DMSO concentration differences (>1% can inhibit some enzymes) .

- Statistical Analysis : Apply Bland-Altman plots or Cohen’s kappa to quantify inter-assay agreement .

Advanced: What methodologies improve solubility for in vivo studies?

- Co-Solvent Systems : Use 10–20% PEG-400 or cyclodextrin complexes to enhance aqueous solubility while maintaining stability .

- Solid Dispersion : Prepare with polyvinylpyrrolidone (PVP K30) via spray drying (inlet temperature: 120°C) to achieve amorphous forms with 5–10× solubility improvement .

- pH Adjustment : Ionize the sulfonamide group (pKa ~3.5) in buffered solutions (pH 7.4) to enhance solubility .

Advanced: How to investigate interactions with biological targets?

- Biophysical Techniques :

- SPR : Immobilize the target protein on a CM5 chip; measure binding kinetics (k/k) at varying compound concentrations (1 nM–10 µM) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and thermodynamic parameters (ΔH, ΔS) .

- Computational Docking : Use AutoDock Vina to model interactions with the sulfonamide group and pyridine ring in the target’s active site .

Basic: What safety protocols are essential during handling?

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure. The compound may cause acute toxicity (oral LD <500 mg/kg in rodents) .

- Ventilation : Use fume hoods to avoid inhalation of airborne particles (TLV-TWA: 0.1 mg/m) .

- Waste Disposal : Collect in sealed containers for incineration by licensed facilities to prevent environmental release .

Advanced: How to design structure-activity relationship (SAR) studies?

- Systematic Substitution : Synthesize analogs with modifications at the pyridine (e.g., 3- vs. 4-position) and pyrrolidine (e.g., N-methylation) to map pharmacophore requirements .

- In Silico QSAR Models : Train models using MOE or Schrödinger to predict activity cliffs and prioritize synthetic targets .

- Biological Testing : Screen against a panel of related targets (e.g., kinase isoforms) to assess selectivity .

Basic: How to assess stability under varying storage conditions?

- Accelerated Stability Studies : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC (C18 column, 220 nm). The sulfonamide group is prone to hydrolysis in acidic conditions (pH <4) .

- Light Sensitivity : Protect from UV exposure (amber glass vials) to prevent photodegradation of the benzamide moiety .

Advanced: What challenges arise in crystallographic refinement of this compound?

- Disorder in Pyrrolidine Ring : Address using SHELXL’s PART instruction and isotropic displacement parameters for overlapping atoms .

- Data Collection : Use synchrotron radiation (λ = 0.7 Å) to resolve weak diffraction from flexible sulfonamide groups .

Advanced: How to evaluate pharmacokinetic properties?

- Plasma Stability : Incubate with mouse plasma (37°C, 1 hour); quantify parent compound via LC-MS/MS (LOQ: 1 ng/mL) .

- Metabolic Profiling : Use human liver microsomes to identify CYP450-mediated oxidation sites (e.g., pyrrolidine ring hydroxylation) .

- Compartmental Modeling : Fit plasma concentration-time data to a two-compartment model (ADAPT 5) to estimate t and Vd .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.